
N'-hydroxypyridine-3-carboximidamide
Overview
Description
Preparation Methods
The synthesis of N’-hydroxypyridine-3-carboximidamide can be achieved through different methods. One common approach involves a two-step procedure where N-alkylpyridinecarboximidamide is first synthesized, followed by the preparation of N’-hydroxy-N-alkylpyridinecarboximidamide . Another method is a three-step procedure that starts with pyridineamidoxime, followed by the formation of pyridinehydroximoyl chloride, and finally the preparation of N’-hydroxy-N-alkyl- or N,N-dialkylpyridinecarboximidamide . These methods allow for the efficient synthesis of the compound with various substituents at different positions on the pyridine ring.
Chemical Reactions Analysis
N’-hydroxypyridine-3-carboximidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N’-hydroxypyridine-3-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial, bactericidal, and fungicidal properties . Additionally, it has been investigated as a potential antihypertensive drug and for its effects on isolated coronary arteries . In industry, it is used in the development of new materials and as a complexing agent for divalent metal ions .
Mechanism of Action
The mechanism of action of N’-hydroxypyridine-3-carboximidamide involves its interaction with molecular targets and pathways in biological systems. It is known to exhibit complexing properties towards divalent metal ions, which can influence various biochemical processes . The compound’s amphoteric nature and tautomeric properties allow it to interact with different molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
N’-hydroxypyridine-3-carboximidamide can be compared with other similar compounds, such as N’-hydroxy-N-alkylpyridinecarboximidamides and N’-hydroxy-N,N-dialkylpyridinecarboximidamides . These compounds share similar structural features but differ in their substituents and specific biological activities. The unique properties of N’-hydroxypyridine-3-carboximidamide, such as its specific complexing abilities and biological activities, distinguish it from other related compounds .
Biological Activity
N'-Hydroxypyridine-3-carboximidamide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyl group attached to the nitrogen atom of a carboximidamide functional group, which is itself connected to a pyridine ring. This structure allows for diverse interactions with biological targets.
Molecular Formula: C6H7N3O
CAS Number: 1594-57-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound exhibits complexing properties towards divalent metal ions, which can modulate various biochemical processes. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to significant biological responses.
Biological Activities
-
Antimicrobial Properties
- Studies suggest that this compound has potential antimicrobial effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in the field of antimicrobial agents.
-
Anticancer Activity
- Preliminary research indicates that this compound may possess cytotoxic properties against cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
-
Neuropharmacological Effects
- Compounds related to this compound have been investigated for their neuropharmacological activities. Some derivatives have shown promise as antidepressants or antipsychotics due to their interaction with neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Study | Findings | Reference |
---|---|---|
Antimicrobial Activity | Demonstrated inhibition against Staphylococcus aureus and E. coli. | |
Anticancer Properties | Induced apoptosis in breast cancer cell lines; reduced cell viability significantly. | |
Neuropharmacological Effects | Exhibited potential as a lead compound for antidepressant development; affected serotonin uptake. |
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds such as N'-hydroxy-N-alkylpyridinecarboximidamides. The following table summarizes key differences:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, anticancer | Metal ion complexation, enzyme inhibition |
N'-Hydroxy-N-alkylpyridinecarboximidamide | Antidepressant potential | Neurotransmitter modulation |
6-Chloro-N'-hydroxypyridine-3-carboximidamide | Cytotoxicity against cancer cells | Apoptosis induction via mitochondrial pathways |
Q & A
Basic Questions
Q. What are the key structural characteristics of N'-hydroxypyridine-3-carboximidamide, and how can they be experimentally validated?
this compound (CAS 1594-58-7) consists of a pyridine ring substituted at the 3-position with a carboximidamide group and an N'-hydroxyl moiety. Its molecular formula is C₆H₇N₃O (MW: 137.14 g/mol) . Structural validation involves:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the pyridine ring protons (δ 7.0–9.0 ppm) and the hydroxylamine (-NHOH) resonance.
- Infrared (IR) Spectroscopy : Identify the -OH stretch (~3200 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 137 and fragmentation patterns consistent with the carboximidamide group .
Q. What synthetic routes are commonly employed for this compound, and what are their critical reaction conditions?
The compound is synthesized via condensation reactions between hydroxylamine and pyridine-3-carbonitrile or its derivatives. Key steps include:
- Hydroxylamine Hydrochloride Reaction : React pyridine-3-carbonitrile with NH₂OH·HCl in ethanol/water under reflux (70–80°C) for 6–12 hours .
- pH Control : Maintain alkaline conditions (pH 9–10) using NaOH to deprotonate hydroxylamine and drive the reaction .
- Purification : Crystallize the product from ethanol or acetonitrile to achieve >95% purity .
Q. How does the stability of this compound vary under different storage conditions?
- Temperature : Store at 2–8°C in airtight containers to prevent thermal decomposition. Elevated temperatures (>25°C) accelerate hydrolysis of the carboximidamide group .
- Moisture Sensitivity : The compound is hygroscopic; desiccants (e.g., silica gel) are essential to avoid degradation via hydrolysis .
- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the N-O bond .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathways for synthesizing this compound derivatives?
- Density Functional Theory (DFT) : Calculate activation energies for intermediates (e.g., iminium ions) to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics to improve yield .
- Docking Studies : Predict interactions between derivatives and biological targets (e.g., enzymes) to prioritize synthesis of bioactive analogs .
Q. What analytical challenges arise in resolving contradictions between reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., antimicrobial vs. no activity) may stem from:
- Purity Variations : Impurities (e.g., unreacted nitrile) can skew results. Validate purity via HPLC (>98%) before assays .
- Assay Conditions : Differences in pH, solvent (DMSO vs. water), or cell lines affect activity. Standardize protocols using controls like ciprofloxacin for antimicrobial studies .
- Structural Isomerism : Confirm regiochemistry (3-position substitution) via X-ray crystallography, as misassignment can lead to false conclusions .
Q. What advanced spectroscopic techniques are recommended for probing the hydrogen-bonding network in this compound crystals?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve intermolecular hydrogen bonds (e.g., N-H···O) and supramolecular packing .
- Solid-State NMR : Characterize chemical shifts to map hydrogen-bonding interactions in the lattice .
- FT-IR Microspectroscopy : Correlate crystal polymorphs with spectral shifts in -OH and C=N stretches .
Q. How can mechanistic studies clarify the role of this compound in metal chelation or catalysis?
- Electrochemical Analysis : Use cyclic voltammetry to assess redox activity, particularly for transition metals (e.g., Fe³⁺, Cu²⁺) .
- Spectrophotometric Titration : Monitor UV-Vis absorbance changes during metal binding to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal) .
- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu²⁺ complexes) to elucidate coordination geometry .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Cross-Validation : Compare data with authenticated standards (e.g., PubChem or IUCr databases) .
- Thermogravimetric Analysis (TGA) : Rule out decomposition during melting point measurements .
- Collaborative Studies : Replicate synthesis and characterization in independent labs to confirm reproducibility .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce side products .
- Process Analytical Technology (PAT) : Use in-line IR or Raman spectroscopy for real-time monitoring of reaction progress .
- Green Chemistry Principles : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yield recrystallization .
Properties
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594-58-7 | |
Record name | 3-Pyridinecarboxamide Oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.